Tosylate-DPA-714

Radiosynthesis GMP production nucleophilic fluorination leaving groups

Tosylate-DPA-714 (CAS 958233-17-5) is the tosylate salt form of DPA-714, a high-affinity ligand for the 18 kDa translocator protein (TSPO). The compound serves as the essential chemical precursor for the one-step nucleophilic [18F]fluorination that produces [18F]DPA-714, a second-generation positron emission tomography (PET) radiotracer widely used for in vivo imaging of neuroinflammation, microglial activation, and TSPO overexpression in neurodegenerative diseases, neuro-oncology, and infectious disease models.

Molecular Formula C29H34N4O5S
Molecular Weight 550.67
CAS No. 958233-17-5
Cat. No. B1147683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosylate-DPA-714
CAS958233-17-5
SynonymsN,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Molecular FormulaC29H34N4O5S
Molecular Weight550.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tosylate-DPA-714 (CAS 958233-17-5): A GMP-Grade Tosylate Precursor for the Clinically Validated TSPO PET Radiotracer [18F]DPA-714


Tosylate-DPA-714 (CAS 958233-17-5) is the tosylate salt form of DPA-714, a high-affinity ligand for the 18 kDa translocator protein (TSPO) [1]. The compound serves as the essential chemical precursor for the one-step nucleophilic [18F]fluorination that produces [18F]DPA-714, a second-generation positron emission tomography (PET) radiotracer widely used for in vivo imaging of neuroinflammation, microglial activation, and TSPO overexpression in neurodegenerative diseases, neuro-oncology, and infectious disease models [1][2]. The tosylate moiety functions simultaneously as an excellent leaving group for radiofluorination and as a solubility-enhancing counterion, making Tosylate-DPA-714 the enabling starting material for GMP-compliant, multi-center [18F]DPA-714 production [2].

Why Tosylate-DPA-714 Cannot Be Substituted by Alternative Precursors or In-Class TSPO Tracers Without Quantitative Performance Loss


The tosylate leaving group in Tosylate-DPA-714 is not a trivial structural feature that can be exchanged for another counterion or leaving group (e.g., mesylate, bromide, or iodide) without measurable consequences for radiochemical yield, specific activity, and production scalability [1]. Systematic studies of leaving groups for nucleophilic [18F]fluorination have demonstrated that tosylate and bromide rank as the most reactive among chloride, bromide, iodide, mesylate, tosylate, and triflate [2]. Substituting the tosylate precursor with an inferior leaving group directly reduces radiochemical yield and may compromise GMP compliance by increasing impurity profiles. Furthermore, the final radiotracer [18F]DPA-714 occupies a specific performance niche among TSPO PET tracers—its established clinical imaging window, well-characterized kinetic modeling parameters, and demonstrated lesion-specific uptake in both neuroinflammation and infectious disease models cannot be assumed to transfer to newer in-class analogs such as [18F]DPA-814 or [18F]F-DPA without direct comparative validation [1].

Quantitative Evidence Guide: Tosylate-DPA-714 Differentiation Against Closest Comparators for Procurement Decision-Making


Tosylate Leaving Group Enables 3.4- to 4.4-Fold Higher Radiochemical Yield for [18F]DPA-714 Production Compared to Original Tosylate Methodology

The tosylate moiety of Tosylate-DPA-714 is the optimal leaving group for the critical one-step nucleophilic [18F]fluorination that generates [18F]DPA-714. In the optimized GMP-compliant process on the Trasis AllinOne automated platform using a precursor load of only 4 mg Tosylate-DPA-714, radiochemical yields of 55–71% (n=6) are consistently achieved, with molar activities reaching 117–350 GBq/µmol at end of synthesis [1]. This represents a 3.4- to 4.4-fold improvement over the original tosylate-based radiosynthesis reported in the seminal 2008 characterization (16% radiochemical yield, 270 GBq/µmol) [2]. Systematically, among six leaving groups evaluated for nucleophilic [18F]fluorination—chloride, bromide, iodide, mesylate, tosylate, and triflate—tosylate and bromide were identified as the most reactive [3]. Inferior leaving groups such as mesylate or chloride produce substantially lower radiochemical yields and are not recommended for GMP production workflows.

Radiosynthesis GMP production nucleophilic fluorination leaving groups

[18F]DPA-714 Demonstrates a 1.6-Fold Higher Signal-to-Noise Ratio Than [11C]PK11195 in Direct Head-to-Head Cerebral Ischemia Imaging

In a definitive direct head-to-head comparison where the same animals were scanned sequentially with both radiotracers within 24 hours, [18F]DPA-714 (synthesized from Tosylate-DPA-714) demonstrated a significantly higher core-to-contralateral uptake ratio of 4.66 ± 2.50 versus 3.35 ± 1.21 for [11C]PK11195 [1]. By linear regression analysis, this corresponds to a 1.6-fold improvement in signal-to-noise ratio (95% CI: 1.3–1.9) for [18F]DPA-714 [1]. When animals were scanned with only one tracer (non-paired comparison), the difference was masked by high inter-individual variability (core/contralateral: 2.84 ± 0.67 for [11C]PK11195 vs. 2.28 ± 0.34 for [18F]DPA-714), underscoring the importance of the within-subject design for true tracer comparison [1].

Neuroinflammation imaging cerebral ischemia TSPO PET signal-to-noise ratio

[18F]DPA-714 Retains Lesion-Specific Uptake in Pulmonary Inflammation That Next-Generation Tracer [18F]DPA-814 Fails to Demonstrate

In a longitudinal PET-CT study comparing [18F]DPA-714 with the next-generation, polymorphism-insensitive tracer [18F]DPA-814 in SARS-CoV-2-infected macaques, [18F]DPA-714 demonstrated lesion-specific lung uptake that was absent for [18F]DPA-814 [1]. Despite lung lesions developing after infection, [18F]DPA-814 did not show lesion-specific uptake, unlike [18F]DPA-714 [1]. Additionally, the two tracers displayed divergent brain uptake patterns despite comparable TSPO expression levels across animals and brain regions, indicating that tracer kinetics, not solely target density, govern imaging performance [1]. The study concluded that [18F]DPA-814 may not fully replace [18F]DPA-714 for lung and brain imaging applications [1].

Infectious disease imaging SARS-CoV-2 TSPO PET tracer specificity lung inflammation

DPA-714 Occupies a Clinically Validated Intermediate Affinity Benchmark Among TSPO Ligands, Distinguished from Both Lower-Affinity First-Generation and Ultra-High-Affinity Experimental Analogs

DPA-714 (the parent compound of Tosylate-DPA-714) exhibits a TSPO binding affinity of Kd = 7.0 nM in rat kidney mitochondrial membranes against [3H]PK11195 [1]. This places it at a clinically validated intermediate position: substantially higher affinity than the first-generation tracer PK11195 (Ki = 3.0 nM in rat), yet markedly lower than experimental ultra-high-affinity analogs such as the phenethyl ether derivative 28 (Ki = 0.13 nM, ~54-fold higher affinity) [2] and fluoroalkynyl analogs DPA-C5yne class (Ki = 0.35–0.79 nM, ~9–20-fold higher affinity) [3]. In the same assay system used for the fluoroalkynyl comparison, DPA-714 showed Ki = 0.91 nM vs. [3H]PK11195 [3]. While higher affinity is often conflated with superiority, ultra-high-affinity TSPO ligands may exhibit slower clearance kinetics and increased non-displaceable binding that can complicate PET quantification—a concern that does not apply to the well-characterized DPA-714 pharmacokinetic profile [1].

TSPO binding affinity structure-activity relationship radiotracer selection

GMP-Grade Tosylate-DPA-714 Enables Single-Batch Production of 13–20 GBq [18F]DPA-714, Sufficient for Multi-Center Clinical Trials

Using Tosylate-DPA-714 as the precursor (4 mg load) on the fully automated Trasis AllinOne cassette-based synthesis platform, a single production batch starting from 31–42 GBq of [18F]fluoride reliably yields 13–20 GBq of formulated [18F]DPA-714 tracer with molar activities of 117–350 GBq/µmol at end of synthesis [1]. This production capacity is sufficient to supply multiple PET centers from a single cyclotron run, enabling multi-center clinical trial designs. The process achieves radiochemical purity meeting pharmacopoeial specifications and has been validated through GMP compliance procedures [1]. By contrast, earlier synthesis methods using non-tosylate precursors or manual radiosynthesis workflows produced substantially lower yields (16–35%) and were not validated for GMP compliance [2].

GMP radiopharmaceutical production multi-center clinical trial logistics molar activity

[18F]DPA-714 Displays Brain Pharmacokinetics with an Intermediate Clearance Profile Distinct from Both Faster-Clearing [18F]F-DPA and Slower-Clearing [11C]PBR28

In a direct three-way head-to-head comparison in the same APP/PS1-21 Alzheimer's disease mouse model, [18F]DPA-714 demonstrated an intermediate brain pharmacokinetic profile [1]. Whole-brain peak uptake for [18F]DPA-714 was 2.69 %ID/mL with a 60-min retention of 1.79 %ID/mL (peak/60-min ratio: 1.50), compared with [18F]F-DPA (peak 4.83 %ID/mL, 60-min 1.37 %ID/mL, ratio 3.52; p<0.001 vs. [18F]DPA-714) and [11C]PBR28 (peak 3.59 %ID/mL, 60-min 1.89 %ID/mL, ratio 1.90; p<0.05 vs. [18F]DPA-714) [1]. Critically, [18F]DPA-714 showed significant uptake differences between transgenic and wild-type mice starting in the 20–40 min post-injection window and increasing thereafter, whereas [11C]PBR28 differentiation became significant earlier (10–20 min) but with a smaller effect size [1].

Brain pharmacokinetics PET tracer clearance Alzheimer's disease imaging

Evidence-Based Application Scenarios for Tosylate-DPA-714 Procurement in Academic, Clinical, and Industrial Settings


Establishing or Scaling a GMP-Compliant [18F]DPA-714 Production Line for Multi-Center Neuroinflammation Clinical Trials

Tosylate-DPA-714 is the only precursor validated for fully automated, GMP-compliant [18F]DPA-714 synthesis on the Trasis AllinOne platform, delivering 55–71% radiochemical yield and 13–20 GBq per batch from a 4 mg precursor load—sufficient to supply 3–5 PET centers from a single production run [1]. The tosylate leaving group's demonstrated superiority over mesylate, halide, and triflate alternatives for nucleophilic [18F]fluorination [2] makes Tosylate-DPA-714 the chemically rational procurement choice for any radiopharmacy intending to achieve regulatory compliance and production scalability.

PET Imaging Studies Requiring Maximal Signal-to-Noise Ratio for Detection of Subtle Neuroinflammation

When the research or diagnostic objective demands detection of low-grade or spatially diffuse neuroinflammation—such as in early Alzheimer's disease, mild traumatic brain injury, or post-infectious neurological sequelae—[18F]DPA-714 (synthesized from Tosylate-DPA-714) is supported by direct evidence of a 1.6-fold higher signal-to-noise ratio (core/contralateral ratio 4.66 ± 2.50) compared to [11C]PK11195 (3.35 ± 1.21) in the same animals [1]. This quantitative advantage directly reduces the sample size required to achieve statistical significance in cross-sectional or longitudinal PET study designs.

Infectious Disease Imaging Studies Where Lesion-Specific TSPO Signal Is a Primary Endpoint

For studies investigating pulmonary inflammation in infectious disease models—including SARS-CoV-2, influenza, or bacterial pneumonia—the demonstrated lesion-specific lung uptake of [18F]DPA-714, contrasted with the failure of [18F]DPA-814 to produce lesion-specific signal in the same non-human primate model [1], provides quantitative justification for selecting Tosylate-DPA-714 as the precursor. This evidence is particularly relevant for research programs investigating post-acute infection sequelae (e.g., long COVID), where organ-specific inflammatory readouts are critical.

Comparative TSPO Tracer Studies Requiring a Clinically Validated Benchmark with Established Kinetic Modeling Frameworks

In multi-tracer comparison studies or when establishing a new PET imaging site, [18F]DPA-714 offers the advantage of extensively validated kinetic modeling methodology—including the simplified reference tissue model (SRTM) with contralateral reference region, Logan graphical analysis, and parametric binding potential (BPND) quantification [1][2]. Unlike experimental analogs (e.g., DPA-C5yne with Ki 0.35–0.79 nM or phenethyl ether 28 with Ki 0.13 nM) that lack clinical kinetic validation [3][4], Tosylate-DPA-714 enables immediate translation from preclinical models to clinical protocols without requiring de novo kinetic modeling development.

Quote Request

Request a Quote for Tosylate-DPA-714

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.